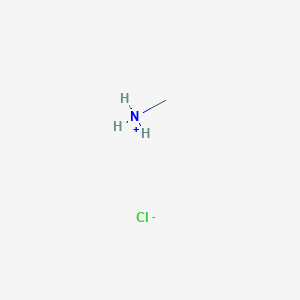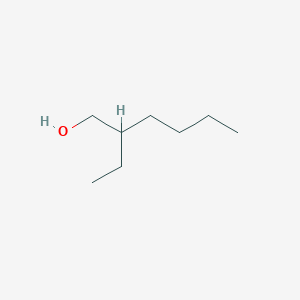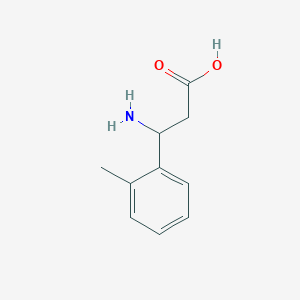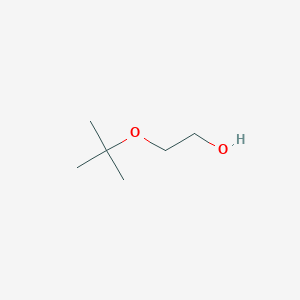
3,5-Diprenyl-4-hydroxybenzaldehyde
Overview
Description
3,5-Diprenyl-4-hydroxybenzaldehyde (DPH) is a compound that has been used in scientific research for its potential applications in a variety of fields. It is a naturally occurring phenolic compound that has been found to possess antioxidant, neuroprotective, and anti-inflammatory properties. DPH has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology.
Scientific Research Applications
Structural Analysis
Biological Activity
Derivatives of 4-hydroxybenzaldehyde, which are structurally related to 3,5-Diprenyl-4-hydroxybenzaldehyde, have shown potent inhibitory activities against tyrosinase, an enzyme involved in melanin synthesis. This suggests potential applications in the treatment of hyperpigmentation disorders (Yi et al., 2010).
Chemical Synthesis
The compound has been implicated in studies concerning the selective oxidation of aromatic methyl groups, a reaction of great importance in the pharmaceutical and perfume industries. It serves as a valuable intermediate, especially in the preparation of drugs, highlighting its role in synthetic chemistry (Boldron et al., 2005).
Photochromic Properties
Research has indicated that derivatives of hydroxybenzaldehyde possess photochromic properties, which change color in response to light. This property is significant for applications in smart materials and optical data storage (Solov’eva et al., 2013).
Molecular Docking and Bioactivity
Quantum chemical insights into the structure and spectral analysis of derivatives of hydroxybenzaldehyde suggest its potential in bioactivity. Molecular docking studies show good binding affinity towards certain viral proteins, indicating potential therapeutic applications (Mary & James, 2020).
Material Science
Studies in material science have shown that derivatives of hydroxybenzaldehyde can be used to synthesize poly(azomethine)s with interesting physicochemical properties, suggesting applications in creating new materials with specific electrical and optical characteristics (Hafeez et al., 2019).
Mechanism of Action
Target of Action
3,5-Diprenyl-4-hydroxybenzaldehyde, an isoprene phenyl butyl aldehyde , primarily targets biofilms in bacterial strains . Biofilms are communities of microorganisms that attach to surfaces and are embedded in a matrix of extracellular polymeric substances. They play a crucial role in bacterial survival and pathogenicity.
Mode of Action
The compound interacts with the biofilm formation process, exhibiting inhibitory effects . By disrupting biofilm formation, it hinders the bacteria’s ability to adhere to surfaces and protect themselves from the host’s immune response or antibiotics .
Result of Action
The primary molecular effect of this compound is the inhibition of biofilm formation in bacterial strains . This disruption can potentially enhance the efficacy of clinically relevant antibiotics, suggesting a possible synergistic effect .
properties
IUPAC Name |
4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-12(2)5-7-15-9-14(11-18)10-16(17(15)19)8-6-13(3)4/h5-6,9-11,19H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVUELCNFASQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42000.png)


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)







